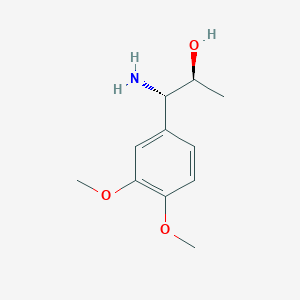
6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid: is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of piperidine with a halogenated pyridine carboxylic acid under palladium catalysis.
Reductive Amination: This method involves the reaction of pyridine-3-carboxylic acid with a piperidine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals targeting neurological disorders and infectious diseases.
Biological Studies: It can be used as a probe to study the interaction of piperidine and pyridine derivatives with biological macromolecules.
Industry:
Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity .
Comparación Con Compuestos Similares
- Pyridine-2-carboxylic acid
- Pyridine-4-carboxylic acid
- 2-Piperidylpyridine
Comparison:
- Pyridine-2-carboxylic acid and Pyridine-4-carboxylic acid differ in the position of the carboxylic acid group on the pyridine ring, which affects their reactivity and interaction with biological targets.
- 2-Piperidylpyridine lacks the carboxylic acid group, which reduces its ability to form hydrogen bonds and interact with enzymes compared to 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-[(2S)-piperidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)/t9-/m0/s1 |
Clave InChI |
RZJLEDUQUYLGTF-VIFPVBQESA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C2=NC=C(C=C2)C(=O)O |
SMILES canónico |
C1CCNC(C1)C2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


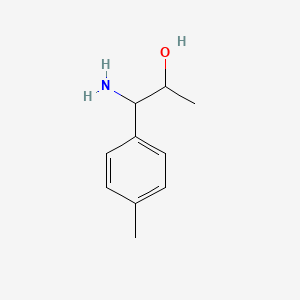
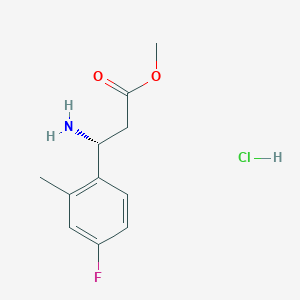
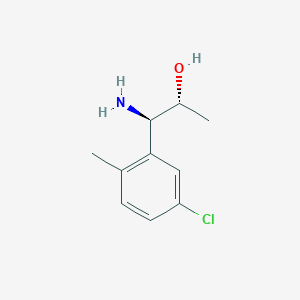
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
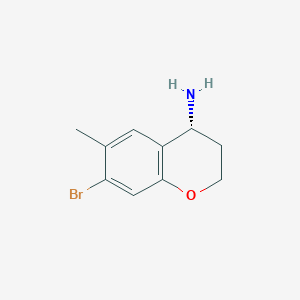
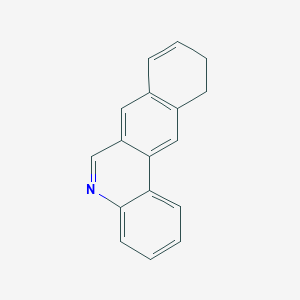
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
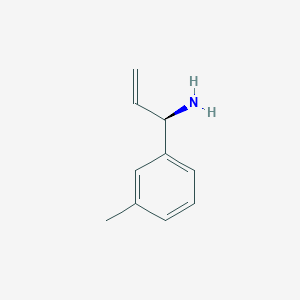
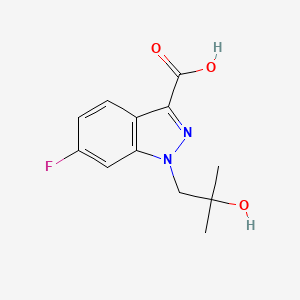
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)

![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
